molecular formula C18H15BrFNO B1359662 (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-10-5

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1359662
M. Wt: 360.2 g/mol
InChI Key: TZAPRFRPFRPXKM-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that includes a bromo-fluorophenyl group, a dihydro-pyrrol group, and a phenyl group12. These groups are common in many organic compounds and can contribute to various chemical and physical properties.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitutions, and additions13.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis1.



Chemical Reactions Analysis

The reactivity of this compound would depend on its exact molecular structure. The presence of the bromo and fluoro groups could make it more reactive in certain types of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure2.


Scientific Research Applications

Synthesis and Structural Analysis

Biological Activities and Application

  • Antimicrobial Activity : Some derivatives of this compound class have been synthesized and evaluated for antimicrobial activity. Certain compounds with specific substitutions (e.g., methoxy group) have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
  • Antitumor Activity : Preliminary biological tests on some analogs of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential antitumor applications (Tang & Fu, 2018).

Methodological Innovations

  • Microwave-Assisted Synthesis : For some related compounds, microwave-assisted synthesis has been employed, offering a more efficient and economical method for the synthesis of pyrrole derivatives, which could be extrapolated to the synthesis of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Kaur & Kumar, 2018).

Conformational Studies

  • Crystallographic Analysis : The crystallographic and conformational analyses of such compounds are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Huang et al., 2021).

Advanced Theoretical Approaches

  • Computational Chemistry : Advanced computational techniques like DFT are essential for predicting and understanding the properties of these compounds, which aids in their potential application in drug design and material science (Huang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored1.


Future Directions

Future research could focus on fully characterizing this compound, determining its properties, and exploring potential applications. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended for use as a drug15.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPRFRPFRPXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643490
Record name (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-10-5
Record name (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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